molecular formula C17H14ClN3O2 B11975647 N-(4-Chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

N-(4-Chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No.: B11975647
M. Wt: 327.8 g/mol
InChI Key: UOFKDLBRMIMFKE-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide typically involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Substitution Reaction: The 4-chloro-2-methylphenyl group can be introduced through a nucleophilic substitution reaction using appropriate halogenated precursors.

    Acetylation: The final step involves the acetylation of the quinazolinone derivative to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: May be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or interfering with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-phenyl-4(3H)-quinazolinone and 2-methyl-4(3H)-quinazolinone share a similar core structure.

    Chloro-substituted Aromatics: Compounds like 4-chloro-2-methylphenol and 4-chloro-2-methylaniline have similar aromatic substitution patterns.

Uniqueness

N-(4-Chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is unique due to the combination of its quinazolinone core and the specific substitution pattern on the aromatic ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C17H14ClN3O2/c1-11-8-12(18)6-7-14(11)20-16(22)9-21-10-19-15-5-3-2-4-13(15)17(21)23/h2-8,10H,9H2,1H3,(H,20,22)

InChI Key

UOFKDLBRMIMFKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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